molecular formula C25H17BrClNO3 B12032609 2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Cat. No.: B12032609
M. Wt: 494.8 g/mol
InChI Key: JYKWWEUSUMDYLO-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of a quinoline core substituted with a 4-bromophenyl group, a 4-methylphenyl group, and a 2-oxoethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-bromobenzene as the starting material.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a similar nucleophilic aromatic substitution reaction using 4-methylbenzene.

    Formation of the 2-Oxoethyl Ester Group: The 2-oxoethyl ester group can be introduced through an esterification reaction using ethyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with amine or thiol groups.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

    Modulate Receptors: The compound can modulate receptors involved in signal transduction pathways, leading to altered cellular responses.

    Induce Oxidative Stress: It can induce oxidative stress in cells, leading to the generation of reactive oxygen species and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylate: Lacks the 4-methylphenyl and 2-oxoethyl groups.

    2-(4-Methylphenyl)-6-chloroquinoline-4-carboxylate: Lacks the 4-bromophenyl and 2-oxoethyl groups.

    2-(4-Methylphenyl)-2-oxoethyl quinoline-4-carboxylate: Lacks the 4-bromophenyl and 6-chloro groups.

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is unique due to the presence of all three substituents (4-methylphenyl, 4-bromophenyl, and 2-oxoethyl groups) on the quinoline core. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H17BrClNO3

Molecular Weight

494.8 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

InChI

InChI=1S/C25H17BrClNO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3

InChI Key

JYKWWEUSUMDYLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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